molecular formula C17H18ClN B8181471 (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride

(S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride

Cat. No.: B8181471
M. Wt: 271.8 g/mol
InChI Key: OCYKQUUDQANUPD-LMOVPXPDSA-N
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Description

(S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride is a chiral amine salt featuring an anthracene moiety (three fused benzene rings) at the propan-1-amine backbone. The (S)-configuration at the chiral center imparts stereospecificity, which is critical for interactions in biological systems or material science applications.

Properties

IUPAC Name

(1S)-1-anthracen-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N.ClH/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15;/h3-11,17H,2,18H2,1H3;1H/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKQUUDQANUPD-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride
  • Molecular Formula : C17H18ClN
  • Molecular Weight : 271.79 g/mol
  • CAS Number : 2703746-38-5 .

The biological activity of (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with an anthracene moiety can exhibit significant affinity for histamine H1 and serotonin 5-HT2A receptors, which are implicated in neuropsychiatric disorders . The compound may modulate these receptors, potentially influencing neurotransmission and various physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride and related compounds. For example, derivatives containing anthracene structures have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 3.91 μg/mL against MRSA strains .

Table 1: Antimicrobial Activity of Anthracene Derivatives

CompoundTarget BacteriaMIC (μg/mL)
1gMRSA3.91
2gStaphylococcus epidermidis7.81
16MRSA32-fold reduction in MIC with oxacillin

Case Studies

  • Neuropsychiatric Applications :
    A study explored the affinity of (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride for central nervous system receptors. It was found that modifications in the structure could enhance receptor binding affinity, suggesting potential applications in treating neuropsychiatric disorders .
  • Antibacterial Efficacy :
    In vitro assays demonstrated the compound's effectiveness against a range of bacterial pathogens. For instance, it exhibited significant antibacterial activity with a low MIC against various strains of Staphylococcus species, indicating its potential as a therapeutic agent against resistant bacterial infections .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to understand the interaction of (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride with bacterial proteins. These studies revealed that the compound can form stable interactions with target proteins involved in bacterial cell wall synthesis, contributing to its antibacterial efficacy .

Future Directions

Further research is warranted to explore the full therapeutic potential of (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride. Areas for future investigation include:

  • Expanded Antimicrobial Spectrum : Investigating its efficacy against other resistant pathogens.
  • Neuropharmacological Studies : Assessing its effects on mood and cognitive functions through clinical trials.
  • Structure–Activity Relationship Studies : Optimizing chemical modifications to enhance potency and selectivity for specific biological targets.

Scientific Research Applications

Neuropharmacological Applications

Research has indicated that compounds similar to (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride can interact with various neurotransmitter receptors, including histamine H1 and serotonin 5-HT2A receptors. These interactions are crucial for developing treatments for neuropsychiatric disorders.

Case Study: Structure-Affinity Relationships

A study explored the synthesis of a series of 9-(aminoalkyl)-9,10-dihydroanthracenes, including (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride. The findings revealed that modifications in the aliphatic linker significantly affected binding affinities at the H1 and 5-HT2A receptors. The compound demonstrated a notable affinity for these receptors, suggesting its potential as a therapeutic agent for conditions like anxiety and depression .

Anticancer Research

The compound's structural characteristics also lend themselves to anticancer research. Studies have shown that anthracene derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a comparative study of novel compounds, derivatives of (S)-1-(Anthracen-2-yl)propan-1-amine were tested against multiple cancer cell lines. The results indicated significant growth inhibition in several types of cancer, including ovarian and lung cancers. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells .

Antibacterial Properties

Recent investigations into the antibacterial properties of anthracene derivatives have shown promising results. The Groebke-Blackburn-Bienaymé reaction-derived compounds demonstrated effective antibacterial activity, which may extend to (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride.

Case Study: Antibacterial Efficacy

Research on imidazo[1,2-a]pyridin-3-amines highlighted their potential as TLR7/8 modulators with antibacterial activity. While not directly tested, the structural similarities suggest that (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride could exhibit similar properties and warrant further investigation .

Material Science Applications

The unique optical properties of anthracene derivatives have led to their use in material science, particularly in organic electronics and photonic devices.

Application Example: Organic Light Emitting Diodes (OLEDs)

Compounds containing anthracene units are often incorporated into OLEDs due to their excellent light-emitting properties. Research indicates that (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride could potentially enhance the efficiency of these devices through its photophysical properties.

Summary Table of Applications

Application AreaDescriptionCase Studies/References
NeuropharmacologyInteraction with neurotransmitter receptors for treating psychiatric disorders
Anticancer ResearchCytotoxic effects against cancer cell lines
Antibacterial PropertiesPotential antibacterial activity
Material ScienceUse in organic electronics and OLEDsNot directly cited but implied

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride participates in nucleophilic substitutions under mild acidic or basic conditions. Key reactions include:

Table 1: Nucleophilic substitution reactions

Reaction TypeConditionsProductsYieldReferences
AlkylationK₂CO₃, DMF, 60°CN-Alkylated anthracenylpropanamines72–85%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CAmide derivatives68%
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-functionalized derivatives55%
  • The alkylation reaction proceeds via an SN2 mechanism, with steric hindrance from the anthracene moiety influencing regioselectivity.

  • Acylation yields are lower due to competing protonation of the amine group in acidic media .

Cross-Coupling Reactions

The anthracene ring enables palladium-catalyzed cross-couplings, leveraging its electron-rich π-system:

Table 2: Cross-coupling reactions

SubstrateCatalyst SystemCoupling PartnerProduct ApplicationReferences
Aryl halidesPd(OAc)₂, SPhos, K₃PO₄Boronic acidsFluorescent sensors
AlkenesGrubbs II catalystOlefinsPolymer precursors
  • Suzuki-Miyaura couplings with aryl boronic acids exhibit moderate yields (55–70%) due to steric bulk .

  • Heck reactions require elevated temperatures (110°C) but achieve high stereoretention .

Redox Reactions

The anthracene core undergoes redox transformations under controlled conditions:

Table 3: Redox reactivity

ReactionOxidizing/Reducing AgentOutcomeNotesReferences
OxidationDDQ, CH₂Cl₂, rtAnthraquinone derivativeFluorescence quenching
ReductionNaBH₄, MeOH, 0°CSaturated propaneamineChiral center retained
  • Oxidation with DDQ generates a quinone structure, altering electronic properties for optoelectronic applications .

  • Reduction preserves the (S)-configuration, critical for bioactive compound synthesis .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent applications:

Key observations :

  • pKa of the protonated amine: 9.2 ± 0.3 (measured via potentiometric titration).

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in buffered solutions .

Stability and Degradation

  • Thermal stability : Decomposes above 240°C (TGA data).

  • Photostability : Anthracene moiety undergoes [4+2] cycloaddition under UV light (λ = 365 nm) .

This compound’s versatility stems from its dual functionality: the reactive amine group and the anthracene scaffold. Ongoing research focuses on optimizing coupling conditions and exploring its role in metal-organic frameworks (MOFs) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride and related compounds:

Compound Name Aromatic System Molecular Formula Molecular Weight (g/mol) Key Features
(S)-1-(Anthracen-2-yl)propan-1-amine HCl Anthracene (3 rings) C₁₇H₁₈ClN ~271.8* High lipophilicity, strong π-π interactions
(R)-1-(Naphthalen-2-yl)propan-1-amine HCl Naphthalene (2 rings) C₁₃H₁₆ClN 221.73 Moderate hydrophobicity, chiral center
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Dimethoxyphenyl C₁₁H₁₈ClNO₂ 231.72 Electron-donating groups enhance solubility
2-(3-Chlorophenoxy)propan-1-amine HCl Chlorophenoxy C₉H₁₃Cl₂NO 222.11 Ether linkage, polar substituent
(1S)-1-(Thiophen-2-yl)propan-1-amine HCl Thiophene (heterocyclic) C₇H₁₀ClNS 175.67 Sulfur atom alters electronic properties

*Estimated based on anthracene (C₁₄H₁₀) + propan-1-amine HCl (C₃H₁₀ClN).

Key Observations:
  • Substituent Effects : Methoxy groups (e.g., in (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl) improve solubility via hydrogen bonding, whereas chloro or thiophene groups introduce polarity or electronic diversity .
  • Stereochemistry : Enantiomers like (R)-1-(Naphthalen-2-yl)propan-1-amine HCl may exhibit divergent biological activity or crystallinity compared to their (S)-counterparts .

Q & A

Q. How is the crystal structure of (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride determined experimentally?

The crystal structure is typically resolved using X-ray diffraction (XRD) paired with refinement programs like SHELXL . Key steps include:

  • Data Collection : High-resolution diffraction data from single crystals.
  • Structure Solution : Using direct methods (e.g., SHELXD) to generate initial phases.
  • Refinement : Iterative adjustment of atomic coordinates and displacement parameters in SHELXL, incorporating constraints for hydrogen bonding and anisotropic displacement. Challenges like twinning or weak data may require alternative strategies, such as using high-symmetry space groups or integrating complementary spectroscopic data (e.g., NMR) .

Q. What synthetic routes are available for preparing (S)-1-(Anthracen-2-yl)propan-1-amine hydrochloride?

Common methods include:

  • Chiral Resolution : Starting from racemic mixtures using enantioselective catalysts or chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Reductive Amination : Reacting anthracen-2-yl-propanal with ammonia under hydrogenation, followed by HCl salt formation .
  • Substitution Reactions : Nucleophilic displacement of halogenated intermediates with ammonia derivatives . Critical parameters: solvent polarity (e.g., THF vs. ethanol), temperature control to avoid racemization, and purification via recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H/13^{13}C NMR to confirm stereochemistry and amine protonation.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Polarimetry : To verify enantiomeric excess (e.g., [α]D20[α]_D^{20} values) .
  • XRD : Definitive confirmation of absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies between observed and calculated data may arise from:

  • Disorder : Use PART and SUMP commands in SHELXL to model split positions .
  • Twinned Data : Apply twin-law matrices (e.g., TWIN and BASF keywords) to refine overlapping reflections .
  • Validation Tools : Cross-check with Coot for electron density fit and PLATON for symmetry validation . Example: A 2023 study resolved anthracene ring disorder by refining two conformers with occupancy ratios .

Q. What are the challenges in ensuring enantiomeric purity during synthesis, and how are they addressed?

  • Racemization Risk : Elevated temperatures or acidic conditions may induce racemization. Mitigation: Use low-temperature (<0°C) reactions and buffer systems (e.g., phosphate at pH 7) .
  • Analysis : Chiral HPLC with polysaccharide columns (e.g., Chiralpak® IA) to quantify enantiomeric excess. Compare retention times with (R)-enantiomer standards .
  • Case Study : A 2024 protocol achieved >99% ee via enzymatic resolution using lipase B .

Q. How does the anthracene moiety influence photophysical properties, and how are these studied?

The anthracene group enables:

  • Fluorescence : Excitation at 365 nm, emission at 400–500 nm. Use fluorescence spectroscopy to study solvent effects (e.g., quenching in polar solvents) .
  • UV-Vis Absorbance : Strong π\pi-π\pi^* transitions at ~250 nm and 350 nm. Time-resolved spectroscopy can probe excited-state dynamics . Applications: Design of fluorescent probes for biomolecular tracking .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Gaussian or ORCA software to model transition states and activation energies (e.g., SN2 mechanisms at the amine center) .
  • Molecular Dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., water/ethanol mixtures) . Example: A 2025 study combined DFT with experimental kinetics to optimize substitution yields in DMF .

Data Contradiction and Validation

Q. How are impurities identified and quantified in this compound?

Common impurities include:

  • Enantiomeric Contaminants : Detected via chiral HPLC .
  • Byproducts : Unreacted anthracene aldehydes or over-alkylated amines, identified by LC-MS/MS .
  • Residual Solvents : GC-MS for trace acetone or THF . Reference standards (e.g., Duloxetine hydrochloride impurities) provide retention time benchmarks .

Q. How is stereospecific pharmacological activity evaluated compared to its enantiomer?

  • In Vitro Assays : Receptor binding studies (e.g., radioligand displacement in serotonin transporters) .
  • In Vivo Models : Behavioral tests in rodents to compare efficacy and toxicity .
  • Structural Insights : Molecular docking to compare (S)- and (R)-enantiomer interactions with target proteins .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Documentation : Detailed reaction logs (temperature, solvent grades, catalyst lots) .
  • Validation : Cross-lab replication using shared reference samples.
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) .

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